molecular formula C29H35FN4O2 B2583663 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-ethoxybenzamide CAS No. 946243-53-4

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-ethoxybenzamide

Cat. No. B2583663
CAS RN: 946243-53-4
M. Wt: 490.623
InChI Key: VINDNIVONSQNCL-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-ethoxybenzamide is a useful research compound. Its molecular formula is C29H35FN4O2 and its molecular weight is 490.623. The purity is usually 95%.
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Scientific Research Applications

Neuroimaging and Epilepsy Research

One significant application of related compounds is in neuroimaging to assess brain function and disorders such as epilepsy. For instance, a study by Didelot et al. (2010) utilized a compound, 18F-MPPF, for PET imaging to evaluate the presurgical assessment of drug-resistant temporal lobe epilepsy (TLE) patients. The research demonstrated that voxel-based analysis of asymmetry index maps using 18F-MPPF PET could significantly increase the specificity of identifying epileptogenic zones, offering a noninvasive approach to localize seizure origins in TLE patients (Didelot et al., 2010).

Cancer Research

Another domain of application is in cancer research. Caveliers et al. (2002) investigated the potential of a new iodobenzamide derivative, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), in visualizing primary breast tumors. This study suggested that due to preferential binding to sigma receptors overexpressed on breast cancer cells, compounds like P-(123)I-MBA could serve as a valuable tool for noninvasively assessing tumor proliferation, indicating a promising avenue for cancer diagnosis and treatment monitoring (Caveliers et al., 2002).

Psychiatric Disorder Studies

Compounds with similar structures are also used in studying psychiatric disorders. Passchier et al. (2000) focused on the delineation of 5-HT1A receptors in the human brain using [18F]MPPF, highlighting its utility in psychiatric and neurodegenerative disorder research. Their findings confirmed the potential of [18F]MPPF for quantitative analysis of 5-HT1A receptor distribution, offering insights into the pathophysiology of various psychiatric conditions (Passchier et al., 2000).

Pharmacokinetics and Drug Metabolism

Furthermore, the metabolism and pharmacokinetic profiles of related compounds are extensively studied to understand their therapeutic potential and safety. Balani et al. (1995) investigated the metabolites of L-735,524, a potent HIV-1 protease inhibitor, in human urine. Understanding the metabolic pathways and elimination of such compounds is crucial for developing safe and effective medications (Balani et al., 1995).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35FN4O2/c1-4-36-28-8-6-5-7-26(28)29(35)31-21-27(22-9-13-24(14-10-22)32(2)3)34-19-17-33(18-20-34)25-15-11-23(30)12-16-25/h5-16,27H,4,17-21H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINDNIVONSQNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.